molecular formula C10H8ClNS B1597240 4-(2-Chlorophenyl)-2-methylthiazole CAS No. 777853-12-0

4-(2-Chlorophenyl)-2-methylthiazole

Cat. No. B1597240
M. Wt: 209.7 g/mol
InChI Key: ATVDZANKURJFKL-UHFFFAOYSA-N
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Description

4-(2-Chlorophenyl)-2-methylthiazole (4-CPMT) is an aromatic thiazole derivative that has been studied for its potential applications in various areas of scientific research. It is a colorless crystalline solid with a melting point of 217-219°C and is soluble in ethanol, dimethyl sulfoxide, and acetonitrile. 4-CPMT has been studied for its potential applications in drug discovery, organic synthesis, and biochemistry.

Scientific Research Applications

Corrosion Inhibition

Research has identified derivatives of thiazole as effective corrosion inhibitors for mild steel in acidic media. These studies reveal that compounds like 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole exhibit high inhibition efficiency, suggesting their potential application in protecting metal surfaces against corrosion in industrial settings. The adsorption of these inhibitors on the metal surface follows Langmuir's adsorption isotherm, indicating a strong and efficient binding to the surface, which contributes to their protective effect (Lagrenée et al., 2002).

Solvent Characteristics and Dye Synthesis

Thiazole derivatives have been synthesized for applications in dyes and pigments, showcasing how these compounds can be utilized in the development of new materials with specific optical properties. These dyes exhibit significant shifts in their absorption spectra depending on the solvent's polarity, indicating their potential use in various applications requiring color stability and manipulation under different conditions (Yen & Wang, 2005).

Biological Applications

Several studies have explored the biological applications of thiazole derivatives, including their use as inhibitors for enzymes like lipase and α-glucosidase. This research has led to the identification of compounds that exhibit significant inhibitory activity, offering a basis for the development of new therapeutic agents (Bekircan et al., 2015). Additionally, 4-phenylthiazole derivatives have been studied for their potential in inhibiting IL-6 secretion in osteoblastic cells and suppressing bone weight loss in ovariectomized mice, suggesting their application in treating osteoporosis (Yamaguchi et al., 1999).

Molecular-Level Investigations

Molecular-level understanding of the inhibition efficiency of thiazole-containing compounds on metal corrosion provides insights into the relationship between molecular structures and their performance as corrosion inhibitors. Such studies contribute to the optimization of these compounds for industrial applications, enhancing their effectiveness and sustainability (Gece & Bilgiç, 2012).

properties

IUPAC Name

4-(2-chlorophenyl)-2-methyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNS/c1-7-12-10(6-13-7)8-4-2-3-5-9(8)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATVDZANKURJFKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70384521
Record name 4-(2-Chlorophenyl)-2-methylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chlorophenyl)-2-methylthiazole

CAS RN

777853-12-0
Record name 4-(2-Chlorophenyl)-2-methylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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